molecular formula C13H11N5 B6459227 N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine CAS No. 2548997-68-6

N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine

Cat. No.: B6459227
CAS No.: 2548997-68-6
M. Wt: 237.26 g/mol
InChI Key: HCMOZWVGAWHKNK-UHFFFAOYSA-N
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Description

N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine is a heterocyclic compound that features both quinazoline and pyrimidine moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine typically involves the amidation of anthranilic acid ester with 2-chloroacetylchloride, followed by the reaction with pyrimidine derivatives. The classical triethylamine-catalyzed amidation is a common method used in this synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions and metal-mediated reactions are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone and pyrimidine derivatives, which are often explored for their biological activities .

Scientific Research Applications

N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine is unique due to its dual presence of quinazoline and pyrimidine moieties, which confer a broad spectrum of biological activities. This dual structure allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

N-(pyrimidin-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5/c1-2-5-11-10(4-1)13(18-9-17-11)16-8-12-14-6-3-7-15-12/h1-7,9H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMOZWVGAWHKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NCC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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